Denudatine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
Denudatine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine is a complex C20-diterpenoid alkaloid naturally occurring in plants of the Aconitum and Delphinium genera. Its intricate polycyclic structure and significant biological activities, particularly its antiarrhythmic properties, have made it a subject of considerable interest in the fields of synthetic chemistry and pharmacology. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of denudatine. It also outlines experimental approaches for its isolation and synthesis and presents visual workflows for key processes related to its study.
Chemical Structure and Stereochemistry
Denudatine possesses a rigid pentacyclic skeleton characteristic of atisine-type alkaloids, with the notable feature of a C(7)–C(20) bridge. The structure has been unequivocally confirmed through X-ray crystallographic analysis of its methiodide derivative.
The systematic IUPAC name for denudatine is (3R,6aS,6bS,7S,8R,10R,10aS,11R,11aR,13R)-1-ethyldodecahydro-3-methyl-9-methylene-8,10a-ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol[1][2]. The molecule features a complex array of stereocenters, the absolute configurations of which have been determined and are crucial for its biological activity.
Table 1: Physicochemical Properties of Denudatine
| Property | Value | Reference |
| Molecular Formula | C22H33NO2 | [1][2] |
| Molecular Weight | 343.51 g/mol | [2][3] |
| CAS Number | 26166-37-0 | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in Chloroform and DMSO | [1][4] |
| Elemental Analysis | C: 76.92%, H: 9.68%, N: 4.08%, O: 9.31% | [2] |
Spectroscopic Data for Structural Elucidation
The structural elucidation of denudatine and its analogues relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's constitution and relative stereochemistry.
While a complete, detailed assignment of all NMR signals for denudatine itself is dispersed across various research articles, the general approach involves:
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¹H NMR: Provides information on the number and chemical environment of different types of protons.
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¹³C NMR: Indicates the number of non-equivalent carbon atoms.
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COSY (Correlation Spectroscopy): Reveals proton-proton scalar couplings, helping to establish connectivity within spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assembling the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry.
Experimental Protocols
Isolation of Denudatine from Aconitum Species
Denudatine is naturally found in plants of the Aconitum genus. A general protocol for the isolation of diterpenoid alkaloids from these plants involves an acid-base extraction method.
Workflow for Alkaloid Isolation from Aconitum
Caption: General workflow for the isolation of denudatine from Aconitum roots.
Detailed Steps:
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Extraction: The dried and powdered root material of the Aconitum species is subjected to heat reflux extraction with an acidified ethanol solution (e.g., 95% ethanol with a small amount of HCl)[5]. This process is typically repeated multiple times to ensure complete extraction.
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Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a concentrated residue.
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Acid-Base Extraction: The residue is dissolved in a dilute acidic solution (e.g., 1% HCl). This acidic aqueous solution is then washed with a nonpolar solvent like petroleum ether to remove fats and other non-alkaloidal impurities. The acidic solution is then basified (e.g., with ammonia (B1221849) water to a pH of 9.5) to liberate the free alkaloids[5].
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Solvent Extraction: The basified aqueous solution is extracted with an organic solvent such as chloroform. The organic layers containing the alkaloids are combined and evaporated to dryness to afford the crude alkaloid mixture.
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Purification: The crude alkaloid mixture is then subjected to chromatographic separation techniques. A particularly effective method for the preparative isolation of alkaloids from Aconitum is pH-zone-refining counter-current chromatography (CCC)[5][6]. This technique allows for the separation and purification of individual alkaloids, including denudatine, in high purity and yield.
Total Synthesis of Denudatine and its Analogues
The total synthesis of denudatine and related diterpenoid alkaloids is a significant challenge due to their complex, polycyclic, and stereochemically rich structures. Several research groups have reported successful total syntheses, often employing elegant and innovative strategies. A unified strategy often involves the synthesis of a common intermediate that can be elaborated to various members of the diterpenoid alkaloid family.
A bio-inspired approach often considers the biosynthetic relationship between different types of diterpenoid alkaloids. For instance, denudatine is biosynthetically derived from atisine-type alkaloids.
Biosynthetic Relationship of Denudatine
Caption: Biosynthetic relationship of denudatine to other diterpenoid alkaloids.
The synthesis of denudatine-type alkaloids often involves key steps such as intramolecular Diels-Alder reactions to construct the core bicyclo[2.2.2]octane system, followed by a series of functional group manipulations and ring formations to complete the intricate molecular architecture[7][8]. Due to the complexity, a full detailed protocol for the total synthesis is beyond the scope of this guide but can be found in the supporting information of the cited literature.
Biological Activity
Denudatine has been shown to possess significant antiarrhythmic activity[1]. In vivo studies have demonstrated that denudatine can prevent aconitine-induced arrhythmias and increase survival in models of calcium chloride-induced arrhythmias in rats[1]. This biological activity makes denudatine and its derivatives interesting lead compounds for the development of new antiarrhythmic drugs. The complex structure-activity relationships of denudatine and related alkaloids are an active area of research.
Conclusion
Denudatine is a structurally complex and biologically active diterpenoid alkaloid. Its unique chemical architecture, characterized by a bridged atisine-type skeleton, has been fully elucidated through X-ray crystallography and advanced spectroscopic methods. The stereochemistry of its multiple chiral centers is critical for its biological function. While its isolation from natural sources and total synthesis in the laboratory are challenging endeavors, the development of efficient protocols continues to advance. The antiarrhythmic properties of denudatine highlight its potential as a scaffold for the design and development of novel therapeutic agents. This guide provides a foundational understanding of the core chemical and stereochemical aspects of denudatine for professionals in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of Denudatine Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of Denudatine Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PubMed [pubmed.ncbi.nlm.nih.gov]

